Elucidating the Molecular Architecture of Erysotramidine: A Technical Guide
Elucidating the Molecular Architecture of Erysotramidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of erysotramidine, a tetracyclic spiroamine Erythrina alkaloid. Found in various species of the Erythrina genus, the determination of erysotramidine's complex molecular framework has been a subject of significant scientific endeavor, relying on a combination of sophisticated spectroscopic and crystallographic methods. This document details the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography in piecing together the atomic connectivity and stereochemistry of this natural product.
Core Spectroscopic and Crystallographic Techniques
The structural determination of erysotramidine, like many complex natural products, is not reliant on a single technique but rather the synergistic interpretation of data from multiple analytical platforms. The primary methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the backbone of the structural analysis, offering detailed insights into the carbon-hydrogen framework. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC, NOESY) establish connectivity and spatial relationships between atoms.
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Mass Spectrometry (MS): Determines the molecular weight and elemental composition of erysotramidine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, crucial for deducing the molecular formula. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation patterns offer valuable clues about the structural motifs present.
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X-ray Crystallography: Offers the most definitive three-dimensional structural information. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, the precise spatial arrangement of every atom in the molecule can be determined, unequivocally establishing its absolute stereochemistry.
Data Presentation: Spectroscopic and Physicochemical Properties
Quantitative data is essential for the verification and replication of structural elucidation studies. The following tables summarize the key physicochemical and spectroscopic data for erysotramidine.
Table 1: Physicochemical Properties of Erysotramidine
| Property | Value |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | (2R,13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one |
| CAS Number | 52358-58-4 |
Table 2: ¹³C NMR Spectroscopic Data for Erysotramidine
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 125.7 |
| 2 | 128.9 |
| 3 | 76.8 |
| 3a | 48.7 |
| 4 | 56.9 |
| 5 | 71.5 |
| 6 | 140.4 |
| 7 | 125.7 |
| 8 | 170.0 (C=O) |
| 10 | 157.4 |
| 11 | 155.4 |
| 12 | 119.6 |
| 13 | 136.9 |
| 14 | 119.6 |
| 15 | 152.4 |
| 16 | 149.9 |
| 17 | 136.9 |
| OMe-15 | 55.9 |
| OMe-16 | 55.9 |
Note: The complete assignment of all proton and carbon signals requires a full suite of 2D NMR data, and some assignments may vary slightly depending on the solvent and instrument used.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of scientific findings. The following sections outline the general experimental protocols for the key techniques used in the structure elucidation of erysotramidine.
Isolation of Erysotramidine
Erysotramidine is typically isolated from the seeds, leaves, or bark of Erythrina species. A general procedure is as follows:
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Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.
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Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen of the alkaloids, making them water-soluble. The aqueous layer is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds.
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Basification and Re-extraction: The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloids and making them soluble in organic solvents. The alkaloids are then extracted back into an organic solvent such as dichloromethane or chloroform.
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Chromatographic Purification: The resulting crude alkaloid mixture is then subjected to one or more chromatographic techniques for purification. This typically involves column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure erysotramidine.
NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (e.g., 400-600 MHz for ¹H).
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Sample Preparation: A few milligrams of pure erysotramidine are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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1D NMR (¹H and ¹³C): Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. These provide information on the number and types of protons and carbons.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing information about the stereochemistry and conformation of the molecule.
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Mass Spectrometry
High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Sample Introduction: A dilute solution of erysotramidine is introduced into the mass spectrometer.
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Ionization: The molecule is ionized, typically by protonation to form [M+H]⁺.
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to determine the elemental composition.
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Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides structural information. For Erythrina alkaloids, common fragmentation pathways involve the loss of substituents and cleavages of the tetracyclic ring system.
X-ray Crystallography
This technique requires a high-quality single crystal of the compound.
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Crystallization: Single crystals of erysotramidine are grown from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.
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Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.
Conclusion
The structural elucidation of erysotramidine is a classic example of the power of modern analytical chemistry. Through the combined application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, the intricate three-dimensional structure of this biologically active natural product has been unequivocally established. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into the synthesis and therapeutic potential of erysotramidine and related alkaloids.
